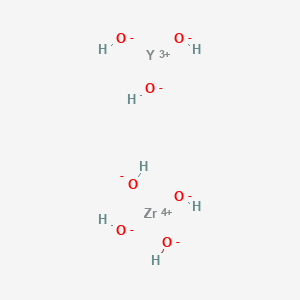
Yttrium zirconium(4+) hydroxide (1/1/7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium zirconium(4+) hydroxide (1/1/7) is a compound that combines yttrium, zirconium, and hydroxide ions in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
Yttrium zirconium(4+) hydroxide can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of yttrium and zirconium salts in an alkaline medium, followed by aging and calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of yttrium zirconium(4+) hydroxide often involves large-scale co-precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity products .
化学反応の分析
Types of Reactions
Yttrium zirconium(4+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both yttrium and zirconium ions.
Common Reagents and Conditions
Common reagents used in reactions with yttrium zirconium(4+) hydroxide include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving yttrium zirconium(4+) hydroxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of yttrium and zirconium, while reduction reactions may produce lower oxidation state compounds .
科学的研究の応用
Yttrium zirconium(4+) hydroxide has a wide range of scientific research applications:
作用機序
The mechanism by which yttrium zirconium(4+) hydroxide exerts its effects is primarily related to its ability to interact with other chemical species and materials. The compound’s molecular targets and pathways involve the coordination of yttrium and zirconium ions with various ligands, leading to the formation of stable complexes and the promotion of specific chemical reactions .
類似化合物との比較
Similar Compounds
Yttria-stabilized zirconia (YSZ): A well-known compound used in solid oxide fuel cells and thermal barrier coatings.
Zirconium hydroxide: Used in catalysis and as a precursor for zirconium-based materials.
Yttrium hydroxide: Employed in various applications, including luminescent materials and catalysts.
Uniqueness
Yttrium zirconium(4+) hydroxide is unique due to its specific combination of yttrium and zirconium ions, which imparts distinct properties and enhances its performance in various applications. Its ability to form stable complexes and promote specific reactions sets it apart from other similar compounds .
特性
CAS番号 |
194351-64-9 |
|---|---|
分子式 |
H7O7YZr |
分子量 |
299.18 g/mol |
IUPAC名 |
yttrium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7 |
InChIキー |
FVPMPWKTWOILGX-UHFFFAOYSA-G |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)

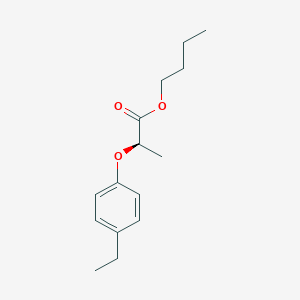
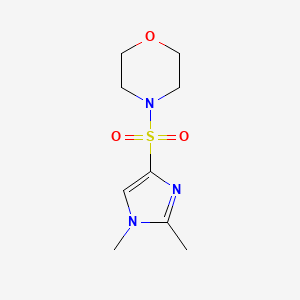
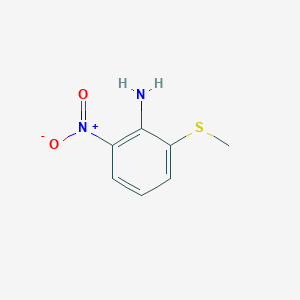
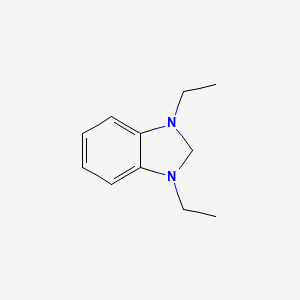
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
